molecular formula C10H18N2O B11776737 N-Cyclopropyl-2-methylpiperidine-3-carboxamide

N-Cyclopropyl-2-methylpiperidine-3-carboxamide

Cat. No.: B11776737
M. Wt: 182.26 g/mol
InChI Key: LPABOCORWYQVNX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-methylpiperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a methyl group at the second position of the piperidine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carboxamides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-2-methylpiperidine-4-carboxamide
  • N-Cyclopropyl-2-methylpiperidine-5-carboxamide
  • N-Cyclopropyl-2-methylpiperidine-6-carboxamide

Uniqueness

N-Cyclopropyl-2-methylpiperidine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-cyclopropyl-2-methylpiperidine-3-carboxamide

InChI

InChI=1S/C10H18N2O/c1-7-9(3-2-6-11-7)10(13)12-8-4-5-8/h7-9,11H,2-6H2,1H3,(H,12,13)

InChI Key

LPABOCORWYQVNX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C(=O)NC2CC2

Origin of Product

United States

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